1-bromo-4-(4-fluorophenoxy)-2-methylbenzene
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Overview
Description
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is an organic compound with the molecular formula C13H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorophenoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methylbenzene with 4-fluorophenol in the presence of a base such as cesium carbonate and a copper catalyst like cuprous iodide. The reaction is typically carried out in a solvent such as 1,4-dioxane at elevated temperatures (around 90°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed in Suzuki-Miyaura couplings.
Scientific Research Applications
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene in chemical reactions involves the activation of the bromine atom, which can be replaced by other groups in substitution reactions. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(4-fluorophenoxy)benzene
- 1-Bromo-4-(4-fluorophenoxy)-2-(trifluoromethyl)benzene
Uniqueness
1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a fluorophenoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene involves the bromination of 4-(4-fluorophenoxy)-2-methylbenzoic acid followed by decarboxylation to yield the desired product.", "Starting Materials": [ "4-(4-fluorophenoxy)-2-methylbenzoic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-(4-fluorophenoxy)-2-methylbenzoic acid (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at 0°C.", "Step 2: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Wash the combined organic layers with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in ethanol (10 mL) and add hydrochloric acid (1.0 mL) dropwise with stirring at room temperature.", "Step 7: After the addition is complete, heat the reaction mixture at reflux for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and add sodium hydroxide (1.0 g) with stirring.", "Step 9: Extract the mixture with ethyl acetate (3 x 20 mL), wash the combined organic layers with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the desired product." ] } | |
CAS No. |
1160182-56-8 |
Molecular Formula |
C13H10BrFO |
Molecular Weight |
281.12 g/mol |
IUPAC Name |
1-bromo-4-(4-fluorophenoxy)-2-methylbenzene |
InChI |
InChI=1S/C13H10BrFO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,1H3 |
InChI Key |
SLVUNJMSVFVFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)Br |
Purity |
95 |
Origin of Product |
United States |
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